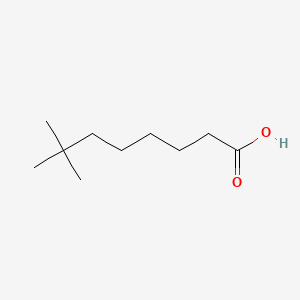
2-(3-chloro-4-fluorophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenyl)propan-2-amine, also known as 2-CFPA, is an organic compound with a variety of uses in scientific research. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-fluorophenyl)propan-2-amine has been used in the synthesis of various compounds, such as 4-aminopyridine (Bai et al., 2014) and 2-amino-3-chloro-4-fluorobenzaldehyde (Zhou et al., 2011). It has also been used as a catalyst in the synthesis of polyesters (Zhang et al., 2017).
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-fluorophenyl)propan-2-amine is not yet fully understood. However, it has been suggested that it may act as a proton acceptor, which could explain its ability to catalyze the synthesis of polyesters (Zhang et al., 2017).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties (Jiang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-4-fluorophenyl)propan-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is relatively non-toxic and has low volatility. However, it is not water-soluble and can be difficult to handle in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chloro-4-fluorophenyl)propan-2-amine. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and development. Additionally, further research into its use as a catalyst in the synthesis of polyesters could be beneficial. Finally, research into its solubility and handling in aqueous solutions could be beneficial.
Synthesemethoden
2-(3-chloro-4-fluorophenyl)propan-2-amine can be synthesized from 3-chloro-4-fluorobenzaldehyde and 2-aminopropane in two steps, as described by Zhou et al. (2011). First, 3-chloro-4-fluorobenzaldehyde is reacted with 2-aminopropane in the presence of a base, such as potassium carbonate, to form the intermediate 2-(3-chloro-4-fluorophenyl)propan-2-ol. This intermediate is then reacted with acetic anhydride and a base, such as potassium carbonate, to form the final product, this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-4-fluorophenyl)propan-2-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-fluorophenylacetic acid", "2-amino-2-methyl-1-propanol", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium acetate", "acetic acid" ], "Reaction": [ "1. Conversion of 3-chloro-4-fluorophenylacetic acid to 3-chloro-4-fluorophenylacetyl chloride using thionyl chloride", "2. Reaction of 3-chloro-4-fluorophenylacetyl chloride with 2-amino-2-methyl-1-propanol to form 2-(3-chloro-4-fluorophenyl)propan-2-ol", "3. Conversion of 2-(3-chloro-4-fluorophenyl)propan-2-ol to 2-(3-chloro-4-fluorophenyl)propan-2-amine using sodium nitrite, copper(I) chloride, and hydrochloric acid", "4. Neutralization of the reaction mixture with sodium hydroxide", "5. Purification of the product using sodium acetate and acetic acid" ] } | |
CAS-Nummer |
130416-43-2 |
Molekularformel |
C9H11ClFN |
Molekulargewicht |
187.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



